molecular formula C20H16N2O4 B548603 Camptothecin CAS No. 7689-03-4

Camptothecin

Cat. No.: B548603
CAS No.: 7689-03-4
M. Wt: 348.4 g/mol
InChI Key: VSJKWCGYPAHWDS-FQEVSTJZSA-N
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Biochemical Analysis

Biochemical Properties

Camptothecin is a potent topoisomerase inhibitor that interferes with the essential function of topoisomerase in DNA replication . It binds to the topoisomerase I and DNA complex, resulting in a ternary complex, stabilizing it and preventing DNA re-ligation . This causes DNA damage which results in apoptosis .

Cellular Effects

This compound has shown to be very active antitumor compound both in vitro and in animals . It demonstrated strong anticancer activity in preliminary clinical trials but also low solubility and adverse drug reaction . It can induce transcription of the c-fos and c-jun early response genes, which occurs in association with internucleosomal DNA fragmentation, a characteristic of programmed cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the topoisomerase I and DNA complex . This results in a ternary complex, stabilizing it and preventing DNA re-ligation . This causes DNA damage which results in apoptosis .

Temporal Effects in Laboratory Settings

It is known that this compound has a unique molecular mechanism of action which involves the inhibition of DNA topoisomerase I .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

This compound is involved in several metabolic pathways

Transport and Distribution

This compound is well distributed across membranes . It interacts with the membrane cooperative and interfacial regions

Subcellular Localization

It has been found that roots accumulated the highest levels of this compound followed by stem bark . Xylem tissues showed a major accumulation site for this compound .

Properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJKWCGYPAHWDS-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0030956
Record name Camptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Camptothecin binds to the topoisomerase I and DNA complex resulting in a ternary complex, stabilizing it and preventing DNA re-ligation and therefore causes DNA damage which results in apoptosis.
Record name Camptothecin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04690
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CAS No.

7689-03-4
Record name Camptothecin
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Record name Camptothecin
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Record name Camptothecin
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Record name Camptothecin
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Record name (S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
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Record name 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-, (4S)
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Record name CAMPTOTHECIN
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Melting Point

275-277 °C
Record name Camptothecin
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URL https://www.drugbank.ca/drugs/DB04690
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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